molecular formula C19H16FN5O B2817402 4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine CAS No. 338977-94-9

4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine

Cat. No.: B2817402
CAS No.: 338977-94-9
M. Wt: 349.369
InChI Key: AATWOCQIOXWWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is a fused heterocyclic compound that combines the pharmacologically active triazole and quinazoline moieties. This compound is known for its potential therapeutic applications and broad bioactivity spectrum, making it a significant candidate in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This leads to the formation of [4,3-c]-annulated triazoloquinazolines . Another method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, resulting in a Dimroth-like rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or quinazoline rings.

    Substitution: Substitution reactions, particularly involving the fluorophenyl group, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted triazoloquinazolines with modified pharmacological properties .

Scientific Research Applications

4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine has several scientific research applications:

Properties

IUPAC Name

4-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c20-15-7-3-1-5-13(15)17-22-23-18-14-6-2-4-8-16(14)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATWOCQIOXWWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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